5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol
CAS No.:
Cat. No.: VC15995573
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO |
|---|---|
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 5,5-dimethyl-4-azaspiro[2.5]octan-7-ol |
| Standard InChI | InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(10-8)3-4-9/h7,10-11H,3-6H2,1-2H3 |
| Standard InChI Key | NGRQMTNTFILNSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CC2(N1)CC2)O)C |
Introduction
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a hydroxyl group. The molecular formula of this compound is C₉H₁₇NO, and it has a molecular weight of approximately 155.24 g/mol. This compound belongs to the category of azaspiro compounds, known for their distinctive structural properties and potential reactivity in organic synthesis and medicinal chemistry.
Synthesis of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol
The synthesis of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol typically involves cyclization reactions starting from suitable precursors that contain both a nitrogen atom and a hydroxyl group. A common synthetic route is the reaction of an amine with an aldehyde or ketone under acidic or basic conditions to form the spirocyclic structure.
Biological Applications
The compound's interactions with biological targets suggest potential applications in drug development and biological research. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Research Findings and Potential Applications
Research on 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol highlights its potential in neuropharmacology, although specific mechanisms of action are still under investigation. The compound's unique structural features make it an attractive target for further research in drug discovery and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume